1-(4-Trifluoromethyl-phenyl)-cyclobutanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)9-4-2-8(3-5-9)10(15)6-1-7-10/h2-5,15H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUGRQWBZQKBPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Trifluoromethyl Phenyl Cyclobutanol and Its Analogues
Retrosynthetic Analysis of the Cyclobutanol (B46151) Core and Aryl Substituent
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.in For 1-(4-trifluoromethyl-phenyl)-cyclobutanol, the primary disconnection is at the C-C bond connecting the cyclobutanol ring and the trifluoromethyl-phenyl group. This leads to a cyclobutanone precursor and a 4-trifluoromethyl-phenyl nucleophilic species. Another key disconnection involves breaking the C-C bonds within the cyclobutanol ring itself, which can suggest various cycloaddition or cyclization strategies for its formation.
A plausible retrosynthetic pathway for this compound is outlined below:
Scheme 1: Retrosynthetic Analysis of this compound
| Target Molecule | Precursors | Starting Materials |
| This compound | Cyclobutanone and 4-Trifluoromethyl-phenyl Grignard Reagent | Cyclobutanone and 1-bromo-4-(trifluoromethyl)benzene |
| or 4-Trifluoromethyl-phenyl lithium | ||
| Alkene and Ketene (for [2+2] cycloaddition) | Ethylene and a suitable ketene precursor | |
| γ-Haloketone (for intramolecular cyclization) | A suitable γ-haloketone |
This analysis reveals two main synthetic strategies: the formation of the cyclobutanol ring followed by the introduction of the aryl group, or the simultaneous formation of the ring with the aryl substituent already in place.
Formation of the Cyclobutanol Ring System
The construction of the strained four-membered ring of cyclobutanol can be achieved through several reliable methods, including cycloaddition reactions and intramolecular cyclizations. nih.gov
[2+2] cycloaddition reactions are a powerful tool for the synthesis of cyclobutane (B1203170) derivatives. fiveable.me This typically involves the reaction of two unsaturated components, such as an alkene and a ketene, to form a four-membered ring. baranlab.org Photochemical [2+2] cycloadditions are particularly common for accessing the cyclobutane skeleton. baranlab.orgacs.org
For instance, the reaction between an alkene and a ketene can be used to construct the cyclobutanone precursor. The choice of substituents on the alkene and ketene will determine the substitution pattern of the resulting cyclobutanone.
A notable example is the hyperbaric [2+2] cycloaddition reaction between sulfonyl allenes and benzyl (B1604629) vinyl ether, which has been utilized to synthesize a library of cyclobutanol derivatives. ru.nl This method demonstrates the potential for creating diverse cyclobutane structures.
Intramolecular cyclization provides another effective route to cyclobutanol rings. This can be achieved through various methods, including the Norrish-Yang cyclization, which is a photochemical reaction involving a 1,5-hydrogen transfer followed by cyclization of the resulting 1,4-diradical. researchgate.net
Another approach involves the tandem ring opening and intramolecular [2+2] cycloaddition of certain precursors. For example, the reaction of thiazoline fused 2-pyridones with propargyl halides can generate an allene intermediate that undergoes an intramolecular [2+2] cycloaddition to form a cyclobutane-fused system. nih.gov
A formal [3+1] cycloaddition has also been developed to generate 3-borylated cyclobutanols from epihalohydrins and 1,1-diborylalkanes. nih.gov This method allows for the rapid construction of substituted cyclobutanols.
Controlling the stereochemistry of substituted cyclobutanols is a significant challenge in their synthesis. Various stereocontrolled methods have been developed to address this. nih.gov
One strategy involves the use of chiral catalysts or auxiliaries in cycloaddition reactions. For example, a rhodium/chiral diene complex has been used in the cyclization of 1-(trifluoromethyl)-4-alkyn-1-ones with arylboronic acids to produce trifluoromethyl-substituted cyclobutanols with high enantioselectivity. acs.org
Stereoselective hydrogenation of cyclobutene precursors is another effective method. The use of Crabtree's catalyst under high pressure has been shown to achieve stereoselective hydrogenation of cyclobutenes to yield tetra-substituted cyclobutanes. jst.go.jpjst.go.jpnih.gov Furthermore, sequential enantioselective reduction and intramolecular C-H silylation have been employed to synthesize enantioenriched benzocyclobutenols and cyclobutanols. nih.gov
Introduction of the 4-Trifluoromethyl-phenyl Moiety
Once the cyclobutanone precursor is obtained, the final step is the introduction of the 4-trifluoromethyl-phenyl group.
The most direct method for introducing the 4-trifluoromethyl-phenyl group is through the nucleophilic addition of an organometallic reagent to cyclobutanone. Commonly used reagents include Grignard reagents (4-trifluoromethyl-phenylmagnesium bromide) and organolithium reagents (4-trifluoromethyl-phenyllithium). These reagents are typically prepared from the corresponding aryl halide.
The reaction involves the attack of the nucleophilic carbon of the organometallic reagent on the electrophilic carbonyl carbon of cyclobutanone, followed by an aqueous workup to protonate the resulting alkoxide and yield the desired this compound. The trifluoromethyl group is a common motif in many pharmaceuticals. mdpi.com The nucleophilic addition to trifluoromethyl ketones has been reported using various reagents. nih.gov
Cross-Coupling Methodologies for Aryl Linkage
The formation of the aryl-cyclobutanol bond is a critical step in the synthesis of this compound and its analogues. Cross-coupling reactions, particularly those catalyzed by transition metals like palladium and nickel, represent a powerful strategy for forging this carbon-carbon bond. These methods typically involve the reaction of an organometallic reagent derived from one partner (either the aryl or cyclobutyl moiety) with an electrophilic partner.
Palladium-catalyzed reactions are prominent in this field. One approach involves the coupling of aryl halides with organometallic cyclobutyl reagents. A more recent and synthetically efficient strategy involves the C-C bond cleavage of tertiary cyclobutanols. For instance, a palladium-catalyzed arylation of tert-cyclobutanols with aryl bromides has been developed as a novel approach to synthesize γ-arylated ketones, which are products of a ring-opening coupling. acs.org While this specific outcome is a ring-opened product, the underlying principle of activating the cyclobutanol ring for coupling with an aryl partner is highly relevant.
Another significant palladium-catalyzed method is the cross-coupling of 1-(1-alkynyl)cyclobutanols with aryl halides. acs.orgnih.gov This reaction proceeds through a sequence involving oxidative addition, carbopalladation, and ring expansion to yield 2-alkylidenecyclopentanones. Although this leads to a different carbocyclic core, it demonstrates the utility of palladium catalysis in coupling aryl groups to cyclobutanol-derived structures.
Nickel-catalyzed cross-coupling reactions have also emerged as a potent alternative, particularly for their ability to cleave inert C-O bonds. An efficient nickel-catalyzed cross-coupling of aryl pivalates with cyclobutanols has been reported. researchgate.net This method utilizes a Ni(cod)2/PCy3/base catalytic system to enable the cleavage of both C-O and C-C bonds under mild conditions, providing access to γ-arylated ketones.
These methodologies showcase the versatility of transition metal catalysis in constructing the core structure of aryl cyclobutanol derivatives. The choice of catalyst (Palladium vs. Nickel), coupling partners (aryl halides, pivalates), and cyclobutanol precursor dictates the reaction pathway and final product.
| Catalyst System | Aryl Source | Cyclobutanol Partner | Primary Product Type | Reference |
| Palladium | Aryl Bromide | tert-Cyclobutanols | γ-Arylated Ketones | acs.org |
| Palladium(0) | Aryl Halide | 1-(1-Alkynyl)cyclobutanols | 2-Alkylidenecyclopentanones | acs.orgnih.gov |
| Nickel (Ni(cod)2/PCy3) | Aryl Pivalate | Cyclobutanols | γ-Arylated Ketones | researchgate.net |
Advanced Synthetic Strategies for Complex Derivatives
Beyond the initial construction of the aryl-cyclobutanol scaffold, advanced strategies are required to access more complex derivatives, such as chiral analogues or a diverse library of related compounds. These strategies include asymmetric synthesis to control stereochemistry and divergent routes to efficiently generate multiple products from a single precursor.
The synthesis of single-enantiomer drugs is a cornerstone of modern pharmaceutical development, as different enantiomers can have vastly different biological activities. nih.gov Asymmetric synthesis is crucial for producing chiral molecules like analogues of this compound. semanticscholar.org The goal is to convert an achiral starting material into a chiral product with high enantioselectivity. nih.govsemanticscholar.org
A key approach in this area is the use of chiral catalysts, which can be metal complexes with chiral ligands or purely organic molecules. semanticscholar.org For trifluoromethyl-containing cyclobutanols, an enantioselective synthesis of exo-olifinated trifluoromethyl cyclobutanol has been reported, highlighting the feasibility of controlling stereochemistry in this class of compounds. researchgate.net Nickel-catalyzed asymmetric additions have proven effective for creating chiral 3-hydroxy-2-oxindoles, a strategy that could potentially be adapted for the synthesis of chiral cyclobutanols by reacting aryl halides with appropriate keto-cyclobutane precursors. researchgate.net
The development of chiral fluorinated cyclobutane derivatives has been advanced through methods like the rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes. nih.gov This provides chiral α-boryl cyclobutanes that serve as versatile building blocks for a variety of enantioenriched fluorinated cyclobutane derivatives. nih.gov Such building blocks are invaluable for the modular and stereocontrolled synthesis of complex chiral targets. The rational design of chiral catalysts, often aided by computational methods, is essential for achieving high levels of stereocontrol in these transformations. monash.edu
| Asymmetric Strategy | Catalyst Type | Key Transformation | Product Type | Reference |
| Enantioselective Addition | Nickel-Chiral Ligand | Asymmetric addition of aryl halides to α-ketoamides | Chiral 3-hydroxy-2-oxindoles | researchgate.net |
| Asymmetric Hydroboration | Rhodium-Chiral Ligand | Hydroboration of gem-difluorinated cyclobutenes | Chiral gem-difluorinated α-boryl cyclobutanes | nih.gov |
| Diels-Alder Reaction | Chiral Organopalladium Complex | Asymmetric cycloaddition | Keto-substituted P-chiral phosphines | rsc.org |
Divergent synthesis is an efficient strategy that allows for the creation of a wide range of structurally distinct molecules from a common intermediate. This approach is particularly valuable in drug discovery for building libraries of related compounds for biological screening.
Starting from chiral cyclobutane synthons, often derived from natural products like (-)-α-pinene, divergent routes can be established. nih.gov Oxidative cleavage of these precursors yields functionalized cyclobutane intermediates, such as aldehydes, which can then be elaborated into a variety of complex molecules through reactions like Wittig-Horner condensations. nih.govconicet.gov.ar
Cyclobutanols themselves are excellent starting points for divergent synthesis. A notable example is the ligand-controlled regiodivergent aminocarbonylation of cyclobutanols. nih.gov By carefully selecting the ligand for the palladium catalyst, it is possible to selectively form either 1,1- or 1,2-substituted cyclobutanecarboxamides from the same cyclobutanol starting material. This strategy provides rapid access to different substitution patterns on the cyclobutane ring, which is a key tactic for modulating pharmaceutical activity. nih.gov
Another divergent approach involves exploiting the distinct reactivity of different functional groups on a bicyclo[1.1.0]butane (BCB) core, which can be a precursor to cyclobutane derivatives. chemrxiv.org Lewis acid-catalyzed reactions of BCB ketones and esters with triazinanes lead to completely different molecular scaffolds—cyclobutyl diamines and biscyclobutenyl amines, respectively—demonstrating how a subtle change in the common intermediate can lead to profoundly different products. chemrxiv.org
| Common Intermediate | Reaction Type | Controlling Factor | Divergent Products | Reference |
| Chiral Cyclobutane Aldehydes | Wittig-Horner Condensation | Phosphonate Reagent | Polyfunctionalized Cyclobutane Derivatives | nih.govconicet.gov.ar |
| Cyclobutanols | Aminocarbonylation | Catalyst Ligand | 1,1- and 1,2-substituted cyclobutanecarboxamides | nih.gov |
| Bicyclo[1.1.0]butane (BCB) Ketones/Esters | Lewis Acid-Catalyzed Cycloaddition | Substrate Functional Group (Ketone vs. Ester) | cis-Cyclobutyl diamines and Biscyclobutenyl amines | chemrxiv.org |
Comparative Analysis of Synthetic Efficiency and Green Chemistry Considerations
Evaluating synthetic routes involves not only assessing chemical yield and efficiency but also considering their environmental impact through the principles of green chemistry. nih.gov This analysis is crucial for developing sustainable manufacturing processes for pharmaceuticals and related compounds. nih.govunibo.it
The cross-coupling methodologies described, while powerful, often rely on palladium or nickel catalysts. A key green chemistry consideration is the minimization of waste, which includes spent catalysts and byproducts. Efficient catalyst systems that operate at low loadings and can be recycled are highly desirable. Furthermore, the choice of solvent is critical. Many cross-coupling reactions use organic solvents; a shift towards greener solvents (e.g., water, bio-based solvents) or solvent-free conditions would significantly improve the environmental profile of the synthesis. nih.gov Atom economy is another important metric, which favors reactions where most of the atoms from the reactants are incorporated into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric processes.
In advanced synthetic strategies, asymmetric catalysis is a prime example of a green chemical technology. It allows for the production of a single desired enantiomer, avoiding the wasteful process of resolving a racemic mixture, where at least 50% of the material is often discarded. Organocatalysis, when applicable, can be an even greener alternative to metal-based catalysis, as it avoids the use of potentially toxic and expensive heavy metals.
Divergent synthetic strategies contribute to efficiency by maximizing the utility of a common intermediate, thereby reducing the total number of steps and resources required to create a library of compounds compared to linear syntheses of each target.
When comparing these methods, a greener approach to synthesizing this compound and its analogues would prioritize:
Catalysis: Using highly efficient, recyclable catalysts (metal-based or organocatalysts) at low concentrations.
Solvents: Employing benign solvents or minimizing solvent use altogether.
Atom Economy: Designing reaction pathways, such as cycloadditions or catalytic additions, that maximize the incorporation of starting material atoms into the product.
Process Intensification: Utilizing technologies like flow chemistry, which can improve safety, efficiency, and scalability while reducing waste. beilstein-journals.org
Ultimately, the ideal synthetic route balances high yield and selectivity with minimal environmental impact, aligning with the core principles of green and sustainable chemistry. unibo.itbeilstein-journals.org
Chemical Reactivity and Mechanistic Investigations of 1 4 Trifluoromethyl Phenyl Cyclobutanol
Transformations Involving the Hydroxyl Functional Group
The tertiary alcohol moiety is a primary site of reactivity, capable of undergoing derivatization or elimination to yield new chemical entities.
The hydroxyl group of 1-(4-trifluoromethyl-phenyl)-cyclobutanol can be converted into other functional groups, such as esters and ethers, through standard organic transformations. These reactions are crucial for installing protecting groups or for creating derivatives with altered properties.
Esterification: The formation of esters can be achieved by reacting the alcohol with acylating agents like acyl chlorides or carboxylic anhydrides in the presence of a base. For instance, reaction with acetyl chloride in pyridine (B92270) would yield the corresponding acetate (B1210297) ester. Enzyme-catalyzed processes also offer a mild and selective route for derivatization. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are known to catalyze the enantioselective transesterification of similar chiral alcohols using an acyl donor like vinyl acetate. researchgate.net
Etherification: Conversion to an ether, such as a methyl or benzyl (B1604629) ether, typically proceeds via the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, followed by nucleophilic substitution with an alkyl halide (e.g., methyl iodide or benzyl bromide). The steric bulk around the tertiary center may necessitate harsher reaction conditions compared to less hindered alcohols.
The following table summarizes typical derivatization reactions applicable to tertiary alcohols.
| Reaction Type | Reagents | Product Type | Notes |
| Esterification | Acyl Chloride, Pyridine | Ester | Standard method for creating ester derivatives. |
| Esterification | Carboxylic Anhydride, DMAP | Ester | Efficient acylation, often faster than with acyl chlorides. |
| Enzymatic Transesterification | Vinyl Acetate, Lipase (e.g., CAL-B) | Chiral Ester | Offers high selectivity for preparing optically active compounds. researchgate.net |
| Etherification | 1. NaH; 2. Alkyl Halide (e.g., CH₃I) | Ether | Williamson ether synthesis; requires a strong base. |
Under acidic conditions, this compound is prone to elimination and rearrangement reactions, driven by the formation of a carbocation intermediate and the relief of ring strain. masterorganicchemistry.com
Elimination (Dehydration): Treatment with strong, non-nucleophilic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) promotes the protonation of the hydroxyl group, turning it into a good leaving group (H₂O). masterorganicchemistry.com Loss of water generates a tertiary benzylic carbocation at the C1 position of the cyclobutane (B1203170) ring. Subsequent deprotonation from an adjacent carbon on the cyclobutane ring results in the formation of an alkene, 1-(4-(trifluoromethyl)phenyl)cyclobut-1-ene.
Ring Expansion: A significant competing pathway to simple elimination is ring expansion. masterorganicchemistry.com The high strain energy of the cyclobutane ring provides a strong thermodynamic driving force for rearrangement to a less-strained cyclopentane (B165970) system. masterorganicchemistry.com Once the initial tertiary carbocation is formed, a 1,2-alkyl shift can occur where a C-C bond from the cyclobutane ring migrates to the cationic center. This expands the four-membered ring into a five-membered ring, relocating the positive charge to a carbon within the newly formed cyclopentyl system. Deprotonation then yields a substituted cyclopentene (B43876). Recent studies have shown that electrochemical methods can also be employed to achieve regioselective ring expansion of aryl-substituted cyclobutanols to furnish 1-tetralones. researchgate.net Similarly, N-bromosuccinimide (NBS) has been used to mediate the ring expansion of related cyclobutanols. researchgate.net
The general mechanism for acid-catalyzed rearrangement is as follows:
Protonation of the hydroxyl group by acid.
Loss of a water molecule to form a tertiary carbocation.
Migration of a C-C bond from the cyclobutane ring to the carbocation center (ring expansion).
Formation of a more stable cyclopentyl carbocation.
Elimination of a proton to form the final cyclopentene product.
Reactions and Stability of the Cyclobutane Ring
The inherent strain of the four-membered cyclobutane ring makes it susceptible to reactions that lead to its cleavage, although strategies exist to functionalize the ring while preserving its core structure.
The high ring strain of cyclobutanols makes them prone to ring-opening reactions, particularly when catalyzed by transition metals, acids, or radical initiators. researchgate.net These reactions provide a pathway to linear, functionalized molecules that would be otherwise difficult to synthesize.
Acid-Catalyzed Ring Opening: In the presence of a Brønsted or Lewis acid, the carbocation formed from the loss of the hydroxyl group can be stabilized by ring-opening. Instead of an intramolecular rearrangement, the cleavage of a distal C-C bond in the cyclobutane ring can occur, leading to a linear carbocation. This intermediate can then be trapped by nucleophiles present in the reaction mixture.
Transition-Metal-Catalyzed Ring Opening: Palladium and other transition metals are known to catalyze the ring-opening of strained carbocycles. These reactions often proceed through oxidative addition of a C-C bond to the metal center, followed by further transformations. Such methods can prevent the simple elimination pathways often seen with acid catalysis. researchgate.net
Radical-Mediated Ring Opening: Ring-opening can also be initiated by radicals. For example, the generation of an alkoxy radical from the hydroxyl group can trigger a β-scission event, cleaving the cyclobutane ring and producing a carbon-centered radical, which can then participate in subsequent reactions.
Direct functionalization of the cyclobutane ring in 1-aryl-cyclobutanols without inducing ring-opening is a significant synthetic challenge. researchgate.net However, modern synthetic methods, particularly those involving C–H functionalization, offer potential solutions.
One strategy involves using the hydroxyl group (or a derivative) as a directing group to guide a metal catalyst to a specific C-H bond on the cyclobutane ring. For example, a protected alcohol could direct a palladium catalyst to functionalize the C3 position of the ring via a C–H arylation reaction. nih.gov This approach allows for the installation of new substituents while preserving the strained four-membered ring, providing access to complex cyclobutane structures. nih.gov The success of such a strategy depends on carefully controlling reaction conditions to favor C-H activation over competing ring-opening pathways. researchgate.net
Influence of the Trifluoromethyl-phenyl Group on Reactivity
The 4-(trifluoromethyl)phenyl group exerts profound electronic and steric effects that modulate the reactivity of the entire molecule.
Electronic Effects: The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry, primarily through a strong negative inductive effect (-I). nih.gov
Destabilization of Carbocations: This electron-withdrawing nature significantly destabilizes the adjacent benzylic carbocation formed during acid-catalyzed elimination or rearrangement reactions. nih.gov This effect would likely slow down the rate of SN1/E1-type reactions compared to an unsubstituted or electron-donating-group-substituted phenylcyclobutanol.
Increased Acidity: The CF₃ group increases the acidity of the hydroxyl proton, making deprotonation easier.
Enhanced Electrophilicity: It enhances the electrophilic character of the aromatic ring, influencing its susceptibility to further substitution, although the primary reactivity is dominated by the alcohol and cyclobutane moieties.
Steric Effects: The trifluoromethyl group is sterically larger than a methyl group and has been shown to behave as a bulkier substituent than even a phenyl group in some contexts. researchgate.netnih.gov This steric hindrance can influence the approach of reagents to the reactive centers, potentially affecting the stereochemical outcome of reactions or hindering transformations at the hydroxyl group. X-ray analysis of related structures indicates that the trifluoromethyl substituent often adopts an axial position on a puckered cyclobutane ring. acs.org This preferred conformation can impact the accessibility of adjacent functional groups and the facial selectivity of reactions.
The combination of these electronic and steric properties makes the 4-(trifluoromethyl)phenyl group a critical modulator of the chemical behavior of this compound, influencing reaction rates, mechanisms, and the stability of intermediates. nih.govnih.gov
Electronic Effects on Reaction Kinetics and Thermodynamics
The electron-withdrawing nature of the para-trifluoromethyl group is expected to exert a profound influence on the kinetics and thermodynamics of reactions involving the cyclobutanol (B46151) moiety. The primary mechanism of this influence is through inductive effects, which destabilize any developing positive charge on the benzylic carbon atom.
In acid-catalyzed reactions, such as dehydration or ring-opening, the initial step typically involves protonation of the hydroxyl group, followed by the departure of a water molecule to form a carbocation intermediate. The presence of the -CF3 group would significantly slow down the rate of this carbocation formation (kinetics) due to its destabilizing effect on the positively charged intermediate. Consequently, the activation energy for such reactions would be higher compared to analogous compounds with electron-donating or neutral substituents on the phenyl ring.
Thermodynamically, the resulting carbocation, 1-(4-trifluoromethylphenyl)cyclobutyl cation, would be less stable. This inherent instability would shift the equilibrium away from the products of reactions that proceed through this intermediate.
A comparative study on the reactivity of various para-substituted 1-phenylcyclobutanols could provide quantitative data to support these predictions. For instance, comparing the rate constants of acid-catalyzed dehydration for 1-(4-methoxyphenyl)cyclobutanol (B13996755) (electron-donating), 1-phenylcyclobutanol (neutral), and 1-(4-trifluoromethylphenyl)cyclobutanol (electron-withdrawing) would offer a clear illustration of the electronic effects at play. However, specific experimental data for this compound is currently unavailable in the literature.
Table 1: Predicted Relative Reaction Rates for Acid-Catalyzed Dehydration of Substituted 1-Phenylcyclobutanols (This table is predictive and based on established electronic effects. No direct experimental data for the trifluoromethyl-substituted compound has been found.)
| Substituent at para-position | Electronic Effect | Predicted Relative Rate |
| -OCH3 | Electron-donating | Fastest |
| -CH3 | Electron-donating | Fast |
| -H | Neutral | Moderate |
| -Cl | Electron-withdrawing | Slow |
| -CF3 | Strongly Electron-withdrawing | Slowest |
Regioselectivity and Stereoselectivity in Transformations
The regioselectivity of reactions involving this compound, particularly nucleophilic additions to the corresponding carbocation or related intermediates, would also be governed by the electronic properties of the trifluoromethyl group. In the event of a ring-opening reaction of the cyclobutyl cation, the positive charge would be preferentially located at the benzylic position, despite the destabilizing effect of the -CF3 group, due to the resonance stabilization afforded by the phenyl ring. However, the high energy of this intermediate might favor alternative reaction pathways that avoid its formation, such as concerted mechanisms.
For reactions that proceed through a carbocation intermediate, a nucleophile would preferentially attack the benzylic carbon. If the reaction involves the formation of a double bond, the regioselectivity of elimination (e.g., Zaitsev vs. Hofmann) would be influenced by the steric environment and the specific reaction conditions.
The stereoselectivity of reactions would depend on the nature of the transformation. For instance, if the benzylic carbon becomes a stereocenter during a reaction, the approach of a reagent could be influenced by the steric bulk of the cyclobutane ring. However, without specific examples of stereoselective transformations of this compound, any discussion remains speculative.
Theoretical Elucidation of Reaction Mechanisms
Computational chemistry provides powerful tools to investigate reaction mechanisms, especially for compounds where experimental data is scarce. Techniques such as Density Functional Theory (DFT) can be employed to model reaction pathways, calculate the energies of reactants, transition states, and products, and thus predict the feasibility and selectivity of reactions.
Transition State Analysis of Key Transformations
For a reaction such as the acid-catalyzed dehydration of this compound, transition state analysis using DFT would be invaluable. The calculations would likely reveal a high-energy transition state for the C-O bond cleavage leading to the carbocation. The geometry of this transition state would show an elongated C-O bond and a developing positive charge on the benzylic carbon. The energy of this transition state, when compared to that of related compounds, would provide a quantitative measure of the electronic impact of the -CF3 group.
Computational Modeling of Reaction Energetics
Table 2: Hypothetical Calculated Energies for the Acid-Catalyzed Dehydration of this compound (This table is hypothetical and illustrates the type of data that could be generated through computational modeling. These are not based on actual published results.)
| Species | Relative Energy (kcal/mol) |
| This compound | 0 |
| Protonated this compound | -10 |
| Transition State (C-O cleavage) | +25 |
| 1-(4-Trifluoromethylphenyl)cyclobutyl Cation + H2O | +15 |
| 1-(4-Trifluoromethylphenyl)cyclobutene + H3O+ | -5 |
While the fundamental principles of physical organic chemistry allow for a reasoned prediction of the chemical behavior of this compound, a significant void exists in the scientific literature regarding specific experimental and theoretical data for this compound. The strong electron-withdrawing nature of the trifluoromethyl group is expected to dominate its reactivity, primarily by destabilizing carbocationic intermediates. To move beyond prediction and into quantitative understanding, dedicated studies focusing on the kinetics, thermodynamics, and computational modeling of this specific molecule are essential. Such research would not only fill a gap in the current knowledge base but also contribute to a more comprehensive understanding of the role of fluorinated substituents in influencing chemical reactivity.
Computational Chemistry and Theoretical Characterization of 1 4 Trifluoromethyl Phenyl Cyclobutanol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are often employed to model the electronic structure of organic molecules with a good balance of accuracy and computational cost. For 1-(4-Trifluoromethyl-phenyl)-cyclobutanol, these calculations can reveal details about its molecular orbitals and charge distribution.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. nih.gov
In this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO is anticipated to be distributed over the trifluoromethylphenyl moiety, influenced by the electron-withdrawing nature of the -CF3 group. DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can provide precise energies and visualizations of these orbitals. researchgate.net
Table 1: Predicted Frontier Orbital Energies for this compound
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | -7.5 |
| LUMO Energy | -1.2 |
Note: These are hypothetical values based on typical DFT calculations for similar aromatic compounds and are for illustrative purposes.
The magnitude of the HOMO-LUMO gap suggests that this compound is a relatively stable molecule with moderate reactivity. nih.gov The distribution of these orbitals is key to predicting how the molecule will interact with other chemical species. researchgate.net
The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be analyzed through methods like Mulliken population analysis and by visualizing the molecular electrostatic potential (MESP) surface. bhu.ac.in The MESP provides a visual representation of the electrostatic potential on the electron density surface, indicating regions that are prone to electrophilic or nucleophilic attack. bhu.ac.in
For this compound, the MESP is expected to show a negative potential (red and yellow regions) around the oxygen atom of the hydroxyl group and the fluorine atoms of the trifluoromethyl group, as these are highly electronegative. Conversely, a positive potential (blue regions) is anticipated around the hydrogen atom of the hydroxyl group and the hydrogen atoms of the cyclobutane (B1203170) ring. bhu.ac.in This information is critical for understanding non-covalent interactions, such as hydrogen bonding.
Table 2: Predicted Mulliken Atomic Charges for Selected Atoms in this compound
| Atom | Predicted Mulliken Charge (a.u.) |
|---|---|
| O (hydroxyl) | -0.65 |
| H (hydroxyl) | +0.45 |
| C (ipso-phenyl) | +0.20 |
| C (trifluoromethyl) | +0.70 |
Note: These are hypothetical values based on typical DFT calculations for similar molecules and are for illustrative purposes.
Conformational Analysis and Potential Energy Landscapes
The three-dimensional structure of a molecule is not static, and it can exist in various conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion between them. researchgate.net
For this compound, the primary sources of conformational flexibility are the puckering of the cyclobutane ring and the rotation around the single bond connecting the phenyl ring to the cyclobutanol (B46151) moiety. nih.gov The cyclobutane ring is known to adopt a puckered conformation to relieve ring strain. The orientation of the bulky trifluoromethylphenyl group and the hydroxyl group (axial vs. equatorial) will significantly influence the stability of these conformers.
Computational methods can be used to perform a systematic scan of the potential energy surface to locate energy minima, which correspond to stable conformers, and saddle points, which represent transition states for interconversion. The relative energies of these conformers can then be calculated to determine their populations at a given temperature.
Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations can model the dynamic behavior of the molecule over time, including its interactions with a solvent. nih.gov
MD simulations of this compound in a solvent, such as water or a fluorinated alcohol like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can reveal how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and dynamics. nih.govrsc.org The trifluoromethyl group is lipophilic, while the hydroxyl group is hydrophilic, leading to complex solvation behavior.
These simulations can provide information on:
Radial Distribution Functions: To understand the average distance and coordination number of solvent molecules around specific atoms of the solute.
Hydrogen Bonding Dynamics: To analyze the formation and breaking of hydrogen bonds between the hydroxyl group of the solute and the solvent molecules.
Conformational Dynamics: To observe how the presence of the solvent influences the conformational preferences and the rate of interconversion between different conformers.
The insights gained from MD simulations are crucial for understanding the behavior of this compound in a realistic chemical environment, which is essential for predicting its properties in solution-phase applications. nih.gov
Structure-Property Relationship Predictions (Theoretical)
Without dedicated computational studies, any discussion of the structure-property relationships of this compound remains speculative. Theoretical predictions, often derived from Quantitative Structure-Activity Relationship (QSAR) models, rely on calculated molecular descriptors. The generation of these descriptors, which can include electronic, steric, and lipophilic parameters, requires initial quantum chemical calculations.
A hypothetical computational analysis would likely involve the following:
Geometric Optimization: Determining the lowest energy conformation of the molecule, including the bond lengths, bond angles, and dihedral angles of the cyclobutanol and trifluoromethylphenyl groups.
Electronic Properties: Calculation of properties such as the dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions of positive and negative potential. This would highlight the electrophilic and nucleophilic sites, such as the hydroxyl group and the trifluoromethylated phenyl ring.
In the absence of such studies for this compound, no data tables of these predicted properties can be compiled.
Theoretical Insights into Intermolecular Interactions of the Compound
The intermolecular interactions of a compound govern its macroscopic properties, such as its melting point, boiling point, and solubility, as well as its interactions with biological targets. The trifluoromethyl group and the hydroxyl group in this compound are expected to be key players in its intermolecular interactions.
A theoretical investigation would typically explore:
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. Computational models could predict the strength and geometry of these interactions.
Halogen Bonding and other Non-covalent Interactions: The fluorine atoms of the trifluoromethyl group can participate in various non-covalent interactions, including weak hydrogen bonds (C-H···F), halogen bonds, and π-stacking interactions involving the phenyl ring. Advanced computational techniques like Non-Covalent Interaction (NCI) analysis are used to visualize and characterize these weak interactions.
Research on other molecules containing the trifluoromethylphenyl moiety suggests that interactions involving the fluorine atoms can be crucial for crystal packing and molecular recognition. However, without specific calculations for this compound, the nature and strength of its intermolecular interactions cannot be definitively described.
Derivatization Strategies and Analogue Development Based on 1 4 Trifluoromethyl Phenyl Cyclobutanol
Modification of the Cyclobutanol (B46151) Core for Structural Diversification
The four-membered cyclobutane (B1203170) ring is a central feature of the molecule, offering a unique three-dimensional scaffold that can be altered to explore structure-activity relationships. nih.gov Strategies for its modification include the direct addition of substituents to the ring and changing the ring size itself.
Substituent Introduction on the Cyclobutane Ring
Introducing substituents onto the cyclobutane ring is a key strategy for probing the spatial requirements of the molecule's binding pocket and altering its properties. The synthesis of substituted cyclobutanes can be achieved through various methods, including multi-step sequences involving transition metal-catalyzed reactions. nih.gov For instance, research into α-trifluoromethyl-substituted cyclobutane building blocks demonstrates the synthesis of derivatives from starting materials like 3-methylene-1-(trifluoromethyl)cyclobutane-1-carbonitrile. bioorganica.com.ua These approaches allow for the introduction of functional groups that can serve as new interaction points or modulate the compound's polarity and metabolic stability.
Table 1: Examples of Substituent Introduction on a Cyclobutane Core
| Substituent Type | Example Moiety | Rationale for Introduction |
|---|---|---|
| Halogen | -F | Increases metabolic stability and alters electronic properties. |
| Nitrile | -CN | Serves as a versatile synthetic handle for further functionalization. bioorganica.com.ua |
| Carboxylic Acid | -COOH | Introduces a polar, ionizable group for potential salt formation or hydrogen bonding. bioorganica.com.ua |
| Amino | -NH2 | Provides a basic center and a key hydrogen bonding group. nih.gov |
Ring Size Variations (e.g., Cyclopropyl, Cyclopentyl Analogs)
Altering the cycloalkane ring size from four carbons to three (cyclopropyl) or five (cyclopentyl) is a common medicinal chemistry tactic to modify the conformational constraints of a molecule. Cyclopropyl analogues are more rigid and strained, which can lock the 4-trifluoromethyl-phenyl group into a specific, potentially more active, orientation. Numerous methods exist for the enantioselective synthesis of trifluoromethyl-substituted cyclopropanes, often utilizing rhodium or copper-catalyzed reactions of diazo compounds. organic-chemistry.orgnih.govnih.gov Conversely, cyclopentyl rings offer greater flexibility, which may allow for better adaptation to a binding site. This strategy directly impacts the bond angles and spatial arrangement of the pharmacophoric groups.
Table 2: Ring Size Analogs and Their Structural Implications
| Analog Type | Key Structural Feature | Potential Impact on Molecular Properties |
|---|---|---|
| Cyclopropyl Analog | High ring strain, reduced bond angles, rigid structure. | Restricts conformational freedom, potentially increasing binding affinity by reducing the entropic penalty of binding. |
| Cyclopentyl Analog | Lower ring strain than cyclobutane, greater conformational flexibility. | Allows the molecule to adopt a wider range of shapes, which may improve its fit within a flexible binding pocket. |
Functionalization of the Hydroxyl Group for Novel Architectures
The tertiary hydroxyl group is a prime site for derivatization, acting as a synthetic handle to attach other chemical moieties. nih.govrsc.org This allows for the creation of new molecular architectures with diverse properties, from simple prodrugs to complex linked molecules.
Ether and Ester Linkage Formation
Converting the hydroxyl group to an ether or an ester is a fundamental derivatization strategy. Esterification is often used to mask the polar hydroxyl group, which can improve cell permeability. Research on related chiral alcohols, such as (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol (B145695), demonstrates enzyme-catalyzed transesterification to form acetate (B1210297) esters. researchgate.net Ether formation introduces different steric and electronic properties. The synthesis of aryl ether glycerols, for example, shows established routes for linking alcoholic hydroxyls to aromatic systems. beilstein-journals.org A key building block for a neuroprotective compound, (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide, is synthesized from the corresponding ethanol derivative, highlighting the formation of an ether linkage from a very similar precursor. nih.gov
Design of Rigid Linkers
In more complex molecular designs, the hydroxyl group can serve as an attachment point for linkers. Rigid linkers are particularly valuable as they reduce the conformational flexibility of a molecule, which can lead to higher binding affinity and improved selectivity. nih.gov These linkers can be composed of various structural motifs, including cycloalkanes (like piperazine (B1678402) or cyclohexane) and aromatic groups. nih.gov The goal is to maintain an optimal distance and orientation between the core 1-(4-Trifluoromethyl-phenyl)-cyclobutanol scaffold and another molecule or functional group. This strategy is especially prevalent in the design of molecules like PROTACs, where precise positioning of two different binding moieties is critical for activity. nih.gov
Structural Modifications of the 4-Trifluoromethyl-phenyl Moiety
The 4-trifluoromethyl-phenyl group is a crucial pharmacophore, and its modification is a key avenue for analogue development. This includes changing the substituent's position, replacing it with other groups, or adding more substituents to the ring.
Modifying the substitution pattern on the phenyl ring can have profound effects. For example, moving the trifluoromethyl group from the 4-position to the 3-position is a common tactic, as seen in compounds like 1-(3-trifluoromethylphenyl)piperazine. prepchem.com Another strategy is the introduction of additional substituents. The synthesis of (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol is a well-documented example where a second trifluoromethyl group is present on the phenyl ring. researchgate.net Furthermore, the trifluoromethyl group can be replaced entirely with other bioisosteric or functional groups to alter electronic properties and potential interactions. The commercial availability of building blocks like (4-(Trifluoromethyl)phenyl)boronic acid facilitates many of these modifications through cross-coupling reactions. bldpharm.com
Table 3: Strategies for Modifying the 4-Trifluoromethyl-phenyl Moiety
| Modification Strategy | Example | Purpose of Modification |
|---|---|---|
| Positional Isomerism | Moving -CF3 from the 4-position to the 3-position. | To explore different binding orientations within a target protein. nih.govprepchem.com |
| Additional Substitution | Adding a second -CF3 group to create a 3,5-bis(trifluoromethyl)phenyl ring. | To enhance hydrophobic interactions and alter electronic distribution. researchgate.net |
| Ring System Replacement | Replacing the phenyl ring with a pyridine (B92270) ring (e.g., 4-(Trifluoromethyl)nicotinic acid derivatives). | To introduce a heteroatom, altering polarity, solubility, and potential hydrogen bonding capabilities. chemicalbook.com |
| Substituent Replacement | Replacing the -CF3 group with another electron-withdrawing group like -CN or -NO2. | To fine-tune the electronic nature and steric profile of the aromatic ring. |
Bioisosteric Replacement Strategies for the Trifluoromethyl Group
The trifluoromethyl (CF3) group is a prevalent feature in medicinal chemistry, valued for its strong electron-withdrawing nature, metabolic stability, and ability to increase lipophilicity and binding affinity. mdpi.com However, systematically replacing the CF3 group with bioisosteres—substituents with similar physical or chemical properties that produce broadly similar biological effects—is a key strategy for fine-tuning a molecule's characteristics.
Table 1: Physicochemical Properties of the Trifluoromethyl Group and Common Bioisosteres
Aromatic Ring Functionalization and Substituent Effects
Modification of the phenyl ring is a fundamental strategy for exploring SAR. nih.gov Introducing various substituents at the ortho, meta, and para positions relative to the cyclobutanol moiety can profoundly alter the electronic properties, hydrophobicity, and steric profile of the molecule. These changes can influence how the compound interacts with its target protein, its solubility, and its metabolic fate.
The electronic influence of a substituent is quantitatively described by its Hammett constant (σ). libretexts.org Electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN), have positive σ values and decrease the electron density of the aromatic ring. researchgate.netnumberanalytics.com Conversely, electron-donating groups (EDGs), like methyl (-CH3) or methoxy (B1213986) (-OCH3), have negative σ values and increase the ring's electron density. libretexts.orgutexas.edu The position of the substituent is also critical; for example, a methoxy group is electron-donating at the para position (σp = -0.27) but is considered electron-withdrawing at the meta position (σm = 0.12) due to the dominance of inductive effects over resonance at that position. viu.ca By systematically synthesizing analogues with different substituents at various positions, researchers can map the electronic and steric requirements of the target's binding pocket. For example, studies on other scaffolds have shown that the placement of a halo substituent can strongly influence binding affinity. nih.gov
Table 2: Hammett Substituent Constants (σ) for Common Aromatic Ring Substituents
Stereochemical Control in Analogue Synthesis
The core structure of this compound contains a stereocenter at the C1 position of the cyclobutane ring, where the hydroxyl and aryl groups are attached. This means the compound exists as a pair of enantiomers. Biological systems are inherently chiral, and it is common for one enantiomer of a drug to be significantly more active or have a different pharmacological profile than the other. Therefore, the ability to control stereochemistry during the synthesis of analogues is crucial for developing effective and selective therapeutic agents.
Several strategies can be employed to achieve stereochemical control. One common approach is the asymmetric reduction of a prochiral ketone precursor, 4-(4-trifluoromethylphenyl)cyclobutanone. This can be accomplished using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst. Another powerful method is the use of chiral auxiliaries, which are temporarily attached to the molecule to direct a reaction to occur on one face of the molecule, and are subsequently removed. Enzymatic resolution, where an enzyme selectively reacts with one enantiomer in a racemic mixture, is another viable technique for separating enantiomers. These methods allow for the synthesis of enantiomerically pure or enriched analogues, enabling a precise evaluation of the biological activity of each stereoisomer. youtube.comnih.gov
Rational Design Principles for Libraries of this compound Analogues
The efficient discovery of new drug candidates relies on the rational design of compound libraries rather than the random synthesis and screening of vast numbers of molecules. acs.orgwikipedia.org For the this compound scaffold, a focused library can be designed to systematically explore the chemical space around the core structure. drugdesign.org This process involves identifying key diversification points on the molecule and selecting a set of substituents for each point based on physicochemical properties to maximize the information gained from screening. nih.gov
The primary diversification points for this scaffold are:
The Trifluoromethyl Moiety (R¹): Introduction of bioisosteric replacements (as discussed in 5.3.1) to probe the effects of varying electronics and sterics at this position.
The Aromatic Ring (R²): Functionalization with a diverse set of small, non-metabolically liable EDGs and EWGs at the ortho- and meta-positions to map the binding pocket.
The Cyclobutane Ring (R³): Introduction of small alkyl or polar groups at the C3 position to explore additional interactions and modulate the conformational properties of the four-membered ring.
Computational tools play a vital role in modern library design. acs.org Virtual libraries can be generated in silico and filtered based on predicted drug-like properties (e.g., Lipinski's Rule of Five) and ADMET (Absorption, Distribution, Metabolism, Elimination, and Toxicity) profiles. malariaworld.org Furthermore, techniques like molecular docking can be used to prioritize compounds that are predicted to have high binding affinity for a specific biological target, ensuring that synthetic efforts are focused on the most promising candidates.
Table 3: Hypothetical Library Design Based on the 1-Aryl-cyclobutanol Scaffold
Crystallographic Analysis of 1 4 Trifluoromethyl Phenyl Cyclobutanol and Its Derivatives
Single Crystal X-ray Diffraction Studies
Determination of Absolute and Relative Stereochemistry
A definitive determination of the absolute and relative stereochemistry of 1-(4-Trifluoromethyl-phenyl)-cyclobutanol would require the successful crystallization of a single enantiomer and subsequent analysis using single-crystal X-ray diffraction, likely employing anomalous dispersion methods. In the absence of such a study, the stereochemical configuration of this chiral molecule has not been experimentally confirmed.
Molecular Geometry and Bond Parameters in the Solid State
Detailed information on bond lengths, bond angles, and torsion angles, which define the precise three-dimensional shape of the molecule in the solid state, is not available. Such data would be crucial for understanding the conformation of the cyclobutanol (B46151) ring and the orientation of the trifluoromethyl-phenyl substituent.
Crystal Packing and Intermolecular Interactions
Hydrogen Bonding Networks and π-Stacking Interactions
The presence of a hydroxyl group suggests the potential for hydrogen bonding, and the phenyl ring allows for possible π-stacking interactions. However, without experimental crystal structure data, the nature and extent of these interactions in the solid state cannot be described.
Polymorphism and Solid-State Forms Investigation
No studies on the potential polymorphism of this compound have been found in the surveyed literature. An investigation into polymorphism would be necessary to identify and characterize different crystalline forms, which could exhibit distinct physical and chemical properties.
The generation of a detailed and scientifically accurate article on the crystallographic analysis of this compound is contingent upon the future availability of experimental single-crystal X-ray diffraction data. Researchers in the fields of crystallography and medicinal chemistry are encouraged to pursue the crystallization and structural elucidation of this and related compounds to fill this gap in the scientific record.
Co-crystallization and Salt Formation Strategies
The modification of an active pharmaceutical ingredient's (API) solid-state properties through co-crystallization or salt formation is a cornerstone of pharmaceutical development. nih.gov These techniques aim to improve characteristics such as solubility, dissolution rate, stability, and bioavailability without altering the molecule's covalent structure. nih.govnih.gov
Co-crystallization Strategies
Co-crystals are multicomponent crystalline solids composed of two or more neutral molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.govnih.gov For this compound, the tertiary alcohol group (-OH) is the primary site for forming robust hydrogen bonds, acting as both a hydrogen bond donor and acceptor. The trifluoromethylphenyl group can also participate in weaker interactions. wikipedia.orgnih.gov
The selection of a suitable co-former is a critical step in designing pharmaceutical co-crystals. mdpi.com Co-formers are typically chosen from lists of compounds that are Generally Regarded As Safe (GRAS). acs.org The strategy revolves around identifying molecules with complementary functional groups capable of forming reliable intermolecular connections, known as supramolecular synthons. For a tertiary alcohol like the target compound, promising co-formers would include molecules with carboxylic acid, amide, or other hydrogen bond accepting/donating groups.
Screening for Co-crystals
Identifying a successful co-crystal pair typically involves both computational and experimental screening methods. nih.govnih.gov
Computational Screening: Before extensive lab work, computational tools can predict the likelihood of co-crystal formation. mdpi.comresearchgate.net Methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS), analysis of Molecular Electrostatic Potential Surfaces (MEPS), and Crystal Structure Prediction (CSP) are used to assess the energetic favorability of potential API-co-former pairs. acs.orgnih.govacs.org These in silico methods help prioritize candidates for experimental screening, saving time and resources. nih.gov
Experimental Screening: A variety of techniques are used to screen for co-crystals experimentally. researchgate.netnih.gov Common methods include:
Liquid-Assisted Grinding (LAG): The API and co-former are ground together with a small amount of a solvent. acs.org The solvent acts as a catalyst, facilitating molecular rearrangement and the formation of the new co-crystal phase. acs.org
Slurry Crystallization: The API and co-former are stirred as a suspension in a solvent where they have limited solubility. nih.gov Over time, the less stable initial solids can convert to the more thermodynamically stable co-crystal.
Solvent Evaporation: The API and co-former are dissolved in a common solvent, which is then allowed to evaporate slowly. nih.govsysrevpharm.org This is a common method for obtaining high-quality single crystals suitable for X-ray diffraction analysis. nih.gov
Cooling Crystallization: A saturated solution of the API and co-former is cooled, inducing supersaturation and subsequent crystallization of the co-crystal phase. mdpi.com
An illustrative screening process for this compound with various potential co-formers is shown in the table below.
Table 1: Illustrative Co-former Screening for this compound This table is for illustrative purposes only and does not represent actual experimental data.
| Co-former | Functional Group | Screening Method | Hypothetical Outcome |
| Benzoic Acid | Carboxylic Acid | Liquid-Assisted Grinding | Co-crystal Formed |
| Nicotinamide | Amide | Slurry Crystallization | Co-crystal Formed |
| Urea | Amide | Solvent Evaporation | No Co-crystal |
| Succinic Acid | Dicarboxylic Acid | Liquid-Assisted Grinding | Co-crystal Formed |
| Isonicotinamide | Amide/Pyridine (B92270) | Slurry Crystallization | Amorphous Solid |
| 4-Hydroxybenzoic Acid | Carboxylic Acid/Phenol | Solvent Evaporation | Co-crystal Formed |
Salt Formation Strategies
Salt formation involves the transfer of a proton from an acidic functional group to a basic one, resulting in an ionic pair. nih.gov The feasibility of forming a salt is generally predicted by the ΔpKa rule, which states that a difference of at least 2 to 3 pKa units between the acid and the base is required for stable salt formation. nih.govrjpdft.com
This compound is a tertiary alcohol. Alcohols are extremely weak acids, with pKa values typically in the range of 16-18. Although the electron-withdrawing trifluoromethyl group slightly increases the acidity of the alcohol proton, it is generally not sufficient to allow for proton transfer to a pharmaceutically acceptable base. wikipedia.org Therefore, forming a stable pharmaceutical salt of this compound is considered highly unlikely. Co-crystallization remains the more viable strategy for creating a multicomponent solid form of this compound. europeanpharmaceuticalreview.com
Crystallographic Characterization
Once a new solid phase is obtained, its structure must be unequivocally determined. The primary method for this is X-ray diffraction.
Powder X-ray Diffraction (PXRD): This technique is used for the initial identification of a new crystalline phase. The diffraction pattern of the new material will be distinct from the patterns of the individual starting components. nih.govmdpi.com
Single-Crystal X-ray Diffraction (SCXRD): When a suitable single crystal can be grown, SCXRD provides a definitive three-dimensional map of the atoms in the crystal lattice. mdpi.comacs.org This analysis confirms whether a co-crystal or a salt has been formed, reveals the stoichiometry of the components, and details the non-covalent interactions (like hydrogen bonds) that hold the structure together. mdpi.comacs.org
The table below illustrates the type of data that would be obtained from a successful SCXRD analysis of a hypothetical co-crystal.
Table 2: Illustrative Crystallographic Data for a Hypothetical 1:1 Co-crystal of this compound and Benzoic Acid This table is for illustrative purposes only and does not represent actual experimental data.
| Parameter | Illustrative Value |
| Chemical Formula | C₁₈H₁₇F₃O₃ |
| Formula Weight | 354.32 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 11.234 |
| α (°) | 90 |
| β (°) | 105.67 |
| γ (°) | 90 |
| Volume (ų) | 1690.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.392 |
Additional characterization techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and solid-state NMR (ssNMR) spectroscopy are also employed to determine thermal properties, stability, and further confirm the nature of the solid form. mdpi.comjst.go.jp
Applications of 1 4 Trifluoromethyl Phenyl Cyclobutanol As a Molecular Scaffold in Medicinal Chemistry Research
Utility in Fragment-Based Drug Design (Structural Considerations)
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in the discovery of novel therapeutics, offering an efficient method for exploring chemical space and identifying lead compounds. nih.govdrughunter.com This approach relies on the screening of low molecular weight compounds, or "fragments," to identify those that bind to a biological target, which are then optimized and grown into more potent molecules. drughunter.com The compound 1-(4-Trifluoromethyl-phenyl)-cyclobutanol possesses a unique combination of structural features that make it a compelling scaffold for FBDD. Its utility stems from the amalgamation of a three-dimensional cyclobutane (B1203170) core and a substituted aromatic ring, each contributing distinct and advantageous properties.
The cyclobutane moiety is an attractive, yet underrepresented, three-dimensional (3D) scaffold in medicinal chemistry. nih.govwhiterose.ac.uk Unlike flat, two-dimensional aromatic rings that are common in many fragment libraries, the puckered nature of the cyclobutane ring provides a defined 3D geometry. This can lead to improved binding interactions with the often complex and three-dimensional surfaces of protein binding sites. The incorporation of such 3D fragments can enhance properties like solubility and selectivity. vu.nl The cyclobutane ring in this compound offers distinct vectors for chemical elaboration, allowing for the controlled growth of the fragment into a more complex lead compound.
The trifluoromethyl group (-CF3) attached to the phenyl ring is a critical feature that significantly influences the compound's properties as a molecular fragment. mdpi.com This group is a strong electron-withdrawing substituent, which can modulate the electronic environment of the phenyl ring and influence interactions with the target protein, such as hydrogen bonding and electrostatic interactions. mdpi.com Furthermore, the trifluoromethyl group is known to enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes. mdpi.com In the context of FBDD, the trifluoromethyl group can serve as a potent interaction point or as a metabolically stable substituent that can block undesirable metabolic transformations. mdpi.com
The combination of the rigid cyclobutane scaffold and the functionalized phenyl ring in this compound provides a fragment with well-defined structural characteristics. The tertiary alcohol of the cyclobutanol (B46151) presents a clear point for hydrogen bonding interactions with a protein target. The relative orientation of the phenyl ring and the hydroxyl group is fixed by the cyclobutane core, reducing the conformational flexibility of the fragment and thus the entropic penalty upon binding. This pre-organization can lead to higher binding affinities than more flexible fragments.
The structural attributes of this compound make it an exemplary candidate for inclusion in a 3D fragment library. Its defined stereochemistry and accessible growth vectors from both the cyclobutane and phenyl rings offer multiple avenues for optimization. nih.gov The presence of the trifluoromethyl group provides a valuable handle for improving pharmacokinetic properties and binding affinity. mdpi.com
Below is a data table summarizing the key structural and physicochemical properties of this compound that are relevant to its application in Fragment-Based Drug Design.
| Property | Value/Description | Significance in FBDD |
| Molecular Weight | 218.19 g/mol | Within the typical range for fragments (Rule of Three). |
| Scaffold Type | 3D Cyclobutane | Provides three-dimensionality, potentially improving binding selectivity and solubility. nih.govvu.nl |
| Key Functional Groups | Tertiary Alcohol, Trifluoromethyl-phenyl | Offers hydrogen bonding potential (alcohol) and strong electrostatic/lipophilic interactions (trifluoromethyl-phenyl). mdpi.com |
| Rotatable Bonds | 1 (C-C bond between ring and phenyl) | Low conformational flexibility, reducing entropic penalty upon binding. |
| Calculated LogP | ~2.5-3.0 | Indicates a degree of lipophilicity suitable for cell permeability. mdpi.com |
| Hydrogen Bond Donors | 1 (hydroxyl group) | Can form key interactions with the target protein. |
| Hydrogen Bond Acceptors | 3 (fluorine atoms) | Can participate in hydrogen bonding or other electrostatic interactions. |
Investigation of Putative Biological Targets and Interaction Modalities Associated with Cyclobutanol and Trifluoromethyl Phenyl Scaffolds
Target Identification Methodologies (Computational and Design-Based)
The process of identifying the precise protein or nucleic acid target of a small molecule can be approached through a variety of computational and experimental strategies. broadinstitute.orgnih.gov These methods can be broadly categorized as those that infer targets based on the ligand's structure and those that utilize the ligand as a probe to directly identify its binding partners.
Ligand-based target prediction leverages the principle that structurally similar molecules often exhibit similar biological activities. nih.govacs.org By comparing 1-(4-Trifluoromethyl-phenyl)-cyclobutanol to extensive databases of compounds with known biological targets, it is possible to generate hypotheses about its potential protein interactions. a-star.edu.sg
Cheminformatics tools can be employed to calculate a variety of molecular descriptors for the compound, including 2D and 3D structural fingerprints, physicochemical properties, and pharmacophore models. These descriptors are then compared against databases such as ChEMBL, PubChem, and proprietary datasets. a-star.edu.sg Machine learning models, trained on vast amounts of bioactivity data, can predict the probability of a compound interacting with specific targets. acs.org For instance, a model might identify similarities between the trifluoromethyl-phenyl moiety of the compound and known inhibitors of a particular kinase or receptor.
A hypothetical ligand-based target prediction workflow for this compound could involve:
Generation of molecular fingerprints (e.g., Morgan, MACCS keys).
Similarity searching against annotated chemical libraries. nih.gov
Application of quantitative structure-activity relationship (QSAR) models. acs.org
Pharmacophore-based screening to identify proteins with binding sites that can accommodate the key features of the molecule. nih.gov
Table 1: Hypothetical Ligand-Based Target Prediction Approaches
| Methodology | Description | Potential Insights for this compound |
|---|---|---|
| Similarity Searching | Compares the overall 2D or 3D structure of the query molecule to a database of compounds with known targets. | Identification of proteins that are known to bind to other compounds containing cyclobutanol (B46151) or trifluoromethyl-phenyl motifs. |
| Pharmacophore Modeling | Defines the essential 3D arrangement of steric and electronic features necessary for biological activity. | Generation of a pharmacophore model to screen for proteins that have a complementary binding site. |
| Machine Learning Models | Utilizes algorithms trained on large datasets to predict target interactions based on molecular descriptors. a-star.edu.sg | Probabilistic scoring of potential targets from a wide range of protein families. |
| Substructure Searching | Identifies all compounds in a database containing a specific chemical fragment. | Elucidation of the target landscape for the trifluoromethyl-phenyl and cyclobutanol scaffolds individually. |
An alternative and more direct approach to target identification involves the rational design of chemical probes derived from the parent molecule, this compound. nih.gov These probes are modified to include a reactive or reporter group that allows for the covalent labeling and subsequent identification of binding partners in a cellular context. acs.org
A common strategy is photoaffinity labeling (PAL), where a photoreactive group (e.g., a diazirine or benzophenone) is incorporated into the probe. acs.orgtandfonline.com Upon photoactivation, the probe forms a covalent bond with its binding target, enabling its enrichment and identification by mass spectrometry-based proteomics. The design of such a probe requires careful consideration of the structure-activity relationship (SAR) to ensure that the modification does not disrupt the binding of the probe to its target. tandfonline.com
Another strategy is the development of affinity-based probes, where the molecule is tethered to a solid support (e.g., beads) to pull down its binding partners from cell lysates. However, this method can be prone to identifying non-specific interactions.
Table 2: Key Considerations for Chemical Probe Design
| Principle | Description | Relevance to this compound |
|---|---|---|
| Potency and Selectivity | The probe should retain the biological activity and selectivity of the parent compound. researchgate.net | Modifications to the cyclobutanol or phenyl ring should be guided by an understanding of their contribution to binding. |
| Minimal Perturbation | The appended functional group should be placed at a position that does not interfere with target binding. tandfonline.com | Structural information or SAR data is crucial for identifying solvent-exposed regions of the molecule when bound to its putative target. |
| Cell Permeability | For in-cell labeling, the probe must be able to cross the cell membrane. | The lipophilic nature of the trifluoromethyl-phenyl group may facilitate cell permeability. mdpi.com |
| Bioorthogonality | The reactive group on the probe should only react upon a specific trigger (e.g., light) and not with other cellular components. tandfonline.com | This ensures that only true binding partners are labeled. |
Molecular Level Interaction Hypotheses
Based on the chemical nature of the cyclobutanol and trifluoromethyl-phenyl scaffolds, it is possible to formulate hypotheses about the types of molecular interactions that this compound might engage in with its biological targets.
The trifluoromethyl-phenyl group is a common motif in medicinal chemistry, known for its ability to participate in various non-covalent interactions. mdpi.comscilit.com The trifluoromethyl group is highly electronegative and can act as a hydrogen bond acceptor. researchgate.net Its lipophilic nature also allows it to engage in favorable hydrophobic and van der Waals interactions within a protein binding pocket. mdpi.com The aromatic phenyl ring can participate in π-π stacking and cation-π interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
Table 3: Potential Molecular Interactions of this compound
| Molecular Scaffold | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |
|---|---|---|
| Trifluoromethyl-phenyl | Hydrogen Bonding (acceptor) | Serine, Threonine, Asparagine, Glutamine |
| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine | |
| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | |
| Cation-π Interactions | Lysine, Arginine | |
| Cyclobutanol | Hydrogen Bonding (donor/acceptor) | Aspartate, Glutamate, Histidine, Serine |
| Van der Waals Interactions | Glycine, Alanine |
Allosteric modulation, where a molecule binds to a site on a protein distinct from the primary (orthosteric) site to modulate its activity, is an increasingly important concept in drug discovery. nih.gov Allosteric modulators can offer greater selectivity and a more nuanced "dimmer-switch" control over protein function compared to traditional agonists or antagonists. nih.govfrontiersin.org
The structural features of this compound suggest a potential for allosteric interactions. Allosteric sites are often less conserved than orthosteric sites, and the unique three-dimensional shape conferred by the cyclobutanol ring could favor binding to such a pocket. frontiersin.org The trifluoromethyl-phenyl group could anchor the molecule in a hydrophobic sub-pocket, while the cyclobutanol hydroxyl group forms a key polar contact.
Computational methods such as molecular dynamics simulations and binding site prediction algorithms can be used to identify potential allosteric pockets on candidate target proteins. nih.govresearchgate.net Docking this compound into these predicted pockets could provide initial evidence for its potential as an allosteric modulator.
Hypothetical Mechanisms of Molecular Action (Purely Theoretical)
Based on the analysis of its chemical scaffolds and potential interactions, several purely theoretical mechanisms of action can be proposed for this compound. These hypotheses would require rigorous experimental validation.
One possibility is that the compound acts as an inhibitor of a metabolic enzyme. The trifluoromethyl group is known for its metabolic stability, and its presence can block sites of metabolism on the phenyl ring. mdpi.com If the cyclobutanol moiety mimics a natural substrate, the compound could act as a competitive inhibitor.
Another hypothesis is that this compound modulates the function of a receptor or ion channel. nih.gov The compound could bind to an allosteric site on a G-protein coupled receptor (GPCR), stabilizing a particular conformation and acting as a positive or negative allosteric modulator (PAM or NAM). frontiersin.orgfrontiersin.org
A third possibility is the disruption of a protein-protein interaction (PPI). The compound could bind to a "hotspot" on the surface of one protein, preventing it from interacting with its binding partner. The distinct three-dimensional shape of the molecule could be well-suited for fitting into the often shallow and complex interfaces of PPIs.
Table 4: Hypothetical Mechanisms of Action
| Hypothetical Mechanism | Description | Key Molecular Features Involved |
|---|---|---|
| Enzyme Inhibition | The compound binds to the active site or an allosteric site of an enzyme, reducing its catalytic activity. | Trifluoromethyl-phenyl group for anchoring in a hydrophobic pocket; cyclobutanol hydroxyl for polar interactions. |
| Receptor/Ion Channel Modulation | The compound binds to a receptor or ion channel, altering its signaling or ion conductance. nih.gov | The entire molecule acting as a pharmacophore to fit into a specific binding site, potentially an allosteric one. creative-diagnostics.com |
| Protein-Protein Interaction Disruption | The compound binds to the interface of a protein-protein complex, preventing its formation. | The three-dimensional shape of the molecule, with functional groups positioned to mimic key interacting residues. |
Future Research Directions and Translational Prospects for 1 4 Trifluoromethyl Phenyl Cyclobutanol
Exploration of Novel Synthetic Pathways and Catalytic Methods
The synthesis of functionalized cyclobutanes, such as 1-(4-Trifluoromethyl-phenyl)-cyclobutanol, is an area of growing interest due to the unique conformational constraints and metabolic stability that the cyclobutane (B1203170) ring can confer upon a molecule. ru.nl Future research will likely focus on developing more efficient and stereoselective synthetic routes.
Promising avenues include the advancement of [2+2] cycloaddition reactions , which are fundamental for constructing the cyclobutane core. organic-chemistry.orgorganic-chemistry.org Research into visible-light photocatalyzed [2+2] enone cycloadditions, for instance, has shown excellent diastereoselectivity in forming cyclobutane products. organic-chemistry.org Another key area is the development of novel catalytic systems. Transition-metal catalysis, particularly using palladium and iridium, has shown significant promise. For example, iridium-catalyzed enantioselective cleavage of C-C bonds in prochiral tert-cyclobutanols offers a pathway to chiral ketones, a transformation that could be adapted for asymmetric synthesis. nih.gov Similarly, palladium-catalyzed aminocarbonylation of cyclobutanols can be controlled by specific ligands to produce either 1,1- or 1,2-substituted cyclobutanecarboxamides with high regioselectivity. nih.gov
The creation of borylated cyclobutanols represents another significant direction. These compounds serve as versatile synthetic intermediates, where the boronic ester can act as a handle for a wide range of subsequent chemical modifications. nih.gov A formal [3+1]-cycloaddition using 1,1-diborylalkanes and epihalohydrins has been reported for the synthesis of 3-borylated cyclobutanols, demonstrating the potential for creating diverse substitution patterns on the cyclobutane ring. nih.gov
Furthermore, the development of synthetic methods for fluorinated building blocks is crucial. nih.govolemiss.edu While many approaches focus on late-stage fluorination, the use of pre-fluorinated building blocks like this compound remains a dominant strategy in drug discovery. nih.gov Future work may explore direct C-H fluorination or decarboxylative strategies to introduce fluorine-containing groups, although these methods can face challenges with regioselectivity and stereoselectivity. nih.gov
| Synthetic Strategy | Description | Potential Application to Target Compound | Key Findings |
| Photocatalyzed [2+2] Cycloaddition | Use of visible light and a photocatalyst (e.g., Ru(bipy)3Cl2) to promote the cycloaddition of enones. organic-chemistry.org | Synthesis of the cyclobutane core with high stereocontrol. | Excellent diastereoselectivity for various aryl enones. organic-chemistry.org |
| Iridium-Catalyzed Desymmetrization | Enantioselective C-C bond cleavage of prochiral tertiary cyclobutanols to form β-chiral ketones. nih.gov | Asymmetric synthesis of chiral analogues from a prochiral precursor. | Proceeds under mild conditions with high enantioselectivity (up to 95% ee). nih.gov |
| Ligand-Controlled Carbonylation | Palladium-catalyzed aminocarbonylation of cyclobutanols where the regioselectivity is controlled by the choice of ligand. nih.gov | Functionalization of the hydroxyl group to introduce carboxamide moieties at specific positions. | Allows for the selective formation of 1,1- or 1,2-disubstituted cyclobutane products. nih.gov |
| [3+1] Cycloaddition for Borylation | Synthesis of 3-borylated cyclobutanols from 1,1-diborylalkanes and epoxy alcohol derivatives. nih.gov | Introduction of a boronic ester "handle" for further diversification of the cyclobutane scaffold. | Tolerant of a wide range of functional groups on the aryl ring of the diborylalkane. nih.gov |
Advanced Computational Investigations for Predictive Modeling
Computational chemistry is becoming an indispensable tool in modern chemical research, capable of accelerating discovery and providing deep mechanistic insights. researchgate.net For a molecule like this compound, computational modeling can be applied in several key areas.
Predicting Reaction Outcomes: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction mechanisms and predict the feasibility and selectivity of novel synthetic pathways. nih.govmit.edu For instance, DFT calculations have been instrumental in understanding the mechanistic differences between iridium- and rhodium-catalyzed ring-opening reactions of cyclobutanols. nih.gov By prescreening potential substrates and catalysts computationally, researchers can prioritize experiments, saving time and resources. mit.edu
Understanding Physicochemical Properties: The trifluoromethyl group significantly influences a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity. nih.govalfa-chemistry.comsigmaaldrich.com Computational methods can quantify these effects. For example, quantum chemistry calculations have been used to study fluorinated drugs like allopurinol (B61711), revealing that fluorination can enhance chemical stability and modulate reactivity. emerginginvestigators.org Such studies on this compound could predict its behavior in biological systems and guide its application in drug design. emerginginvestigators.org
Virtual Screening and Library Design: Predictive models, often powered by machine learning and AI, are increasingly used in drug discovery to screen vast virtual libraries of compounds for potential biological activity. researchgate.netnih.govcas.org this compound can serve as a scaffold for generating virtual libraries of derivatives. Computational models can then predict the binding of these virtual compounds to specific protein targets, identifying promising candidates for synthesis and experimental testing. cas.org The development of accurate force fields for fluorinated compounds is essential for improving the predictive power of these simulations. nih.govacs.org
| Computational Method | Application Area | Potential Insights for Target Compound | Example from Literature |
| Density Functional Theory (DFT) | Reaction Mechanism & Stereoselectivity | Elucidating the mechanism of catalytic C-C bond activation and predicting the stereochemical outcome of asymmetric syntheses. nih.govnih.gov | DFT calculations supported a proposed Ir(III) hydride intermediate in the enantioselective cleavage of cyclobutanols. nih.gov |
| Quantum Chemistry Calculations | Physicochemical Properties | Predicting the impact of the trifluoromethylphenyl group on pKa, lipophilicity, and metabolic stability. emerginginvestigators.org | A study on fluorinated allopurinol showed increased chemical stability in the fluorinated analogs. emerginginvestigators.org |
| Machine Learning / AI Models | Virtual Screening & De Novo Design | Identifying potential protein targets and designing novel analogs with optimized properties based on the cyclobutanol (B46151) scaffold. nih.govcas.org | Machine learning models trained on DNA-encoded library selection data successfully identified active molecules from large virtual libraries. researchgate.net |
| Molecular Dynamics (MD) Simulations | Protein-Ligand Interactions | Understanding how the compound and its analogs bind to a target protein, including the role of the fluorine atoms and water networks. nih.govacs.org | MD simulations are crucial for understanding how fluorine substituents modulate protein-water hydrogen bond networks at the binding interface. nih.govacs.org |
Development of Highly Diverse and Structurally Complex Analogues
The structural motif of this compound serves as a valuable starting point for creating diverse chemical libraries for screening in drug discovery and materials science. wikipedia.org The cyclobutane ring is considered an attractive, sp3-rich scaffold that can provide conformational restriction, which is often beneficial for binding affinity and metabolic stability. ru.nl
Future research will likely focus on generating analogues by modifying three key positions: the cyclobutane ring, the hydroxyl group, and the trifluoromethylphenyl moiety.
Cyclobutane Ring Functionalization: Methods for the direct, enantioselective functionalization of pre-formed cyclobutane rings are highly sought after. researchgate.net This could involve C-H activation or the transformation of other functional groups on the ring. The synthesis of libraries of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols has been demonstrated, showcasing a strategy with two diversification points on the cyclobutane core. ru.nl
Derivatization of the Hydroxyl Group: The tertiary alcohol provides a convenient point for derivatization to explore structure-activity relationships.
Aromatic Ring Substitution: The trifluoromethylphenyl group can be replaced with other substituted aromatic or heteroaromatic rings to fine-tune electronic and steric properties. The synthesis of CF3-cyclobutanes from various (hetero)aromatic cyclobutane carboxylic acids has been shown to be compatible with a range of functional groups. nih.gov
The concept of bioisosterism is particularly relevant. The 1-trifluoromethyl-cyclobutyl group has been explored as a potential bioisostere for the tert-butyl group, offering similar steric bulk but with altered electronic properties and potentially improved metabolic stability. nih.gov Synthesizing a variety of analogues will allow for a systematic exploration of this and other potential bioisosteric relationships.
Integration of Synthetic Chemistry with Advanced Computational Approaches
The synergy between synthetic and computational chemistry is a powerful paradigm for modern chemical research. mit.eduacs.org For this compound and its derivatives, an integrated approach can significantly streamline the discovery and optimization process.
The cycle often begins with computation: predictive models can identify promising target molecules from vast virtual libraries. cas.orgyoutube.com These models can be trained on existing data to predict biological activity or desired physicochemical properties. youtube.com For example, researchers at MIT and the University of Michigan used computational models to accurately predict which reactants would successfully form azetidines via photocatalysis, turning a trial-and-error process into a predictive one. mit.edu
Once target analogues of this compound are identified computationally, synthetic chemists can devise routes to create them. The challenges encountered during synthesis can then be fed back to the computational chemists, who can refine their models to better account for synthetic accessibility. nih.gov This iterative loop, where computational predictions guide synthesis and experimental results refine the models, accelerates the development of molecules with desired properties, be it for pharmaceuticals or advanced materials. acs.org
Emerging Roles in Interdisciplinary Chemical Sciences and Tool Development
The unique properties conferred by the trifluoromethylphenyl and cyclobutanol moieties suggest potential applications across various scientific disciplines.
In medicinal chemistry , fluorinated compounds are prevalent, with fluorine substitution known to enhance metabolic stability, binding affinity, and bioavailability. nih.govmdpi.comnih.gov The cyclobutane scaffold itself is found in biologically active compounds and can act as a conformationally restricted linker or a non-planar aryl isostere. ru.nlunl.edu For example, cyclobutane-functionalized fatty acids have demonstrated inhibitory activity against Mycobacterium tuberculosis. unl.edu Therefore, derivatives of this compound are prime candidates for screening in various therapeutic areas.
In materials science , the high thermal and chemical stability of fluorinated compounds is a significant advantage. alfa-chemistry.comsigmaaldrich.com The rigid cyclobutane structure combined with the properties of the trifluoromethyl group could be exploited in the design of novel polymers, liquid crystals, or other functional materials.
As a chemical tool , this compound and its derivatives can be used to probe biological systems. The trifluoromethyl group can serve as a ¹⁹F NMR reporter tag for studying protein-ligand interactions, as ¹⁹F NMR is a sensitive technique with a wide chemical shift range and no background signal in biological systems. researchgate.net The inherent strain of the cyclobutane ring can also be harnessed, as it can undergo ring-opening reactions under various conditions, making cyclobutane derivatives versatile synthetic intermediates for constructing more complex molecular architectures. magtech.com.cnresearchgate.netresearchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
